molecular formula C18H20ClNO3 B15076658 3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxybenzyl)propanamide CAS No. 853332-54-4

3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxybenzyl)propanamide

Katalognummer: B15076658
CAS-Nummer: 853332-54-4
Molekulargewicht: 333.8 g/mol
InChI-Schlüssel: ZAOKZKHHLZLTLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxybenzyl)propanamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a methoxybenzyl group attached to the propanamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxybenzyl)propanamide typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxybenzyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxybenzyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxybenzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Chloro-4-methoxyphenyl)-N-(4-methoxybenzyl)propanamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(4-methylbenzyl)propanamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

Uniqueness

3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxybenzyl)propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both chloro and methoxy groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

853332-54-4

Molekularformel

C18H20ClNO3

Molekulargewicht

333.8 g/mol

IUPAC-Name

3-(2-chloro-3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C18H20ClNO3/c1-22-15-9-6-13(7-10-15)12-20-17(21)11-8-14-4-3-5-16(23-2)18(14)19/h3-7,9-10H,8,11-12H2,1-2H3,(H,20,21)

InChI-Schlüssel

ZAOKZKHHLZLTLW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2=C(C(=CC=C2)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.